5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine
Description
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a thiazole derivative characterized by a central five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound is substituted at the 5-position with a 4-methoxy-3,5-dimethylphenyl group, which introduces steric bulk and electronic modulation via methoxy and methyl groups.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2OS/c1-7-4-9(5-8(2)11(7)15-3)10-6-14-12(13)16-10/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
LYKQRWPPMHLXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method is the cornerstone for preparing 2-aminothiazoles, including the target compound:
-
- α-haloketones (specifically α-bromo or α-chloro ketones with the 4-methoxy-3,5-dimethylphenyl substituent)
- Thiourea or substituted thioureas
-
- Typically carried out in ethanol or other polar solvents
- Mild heating or reflux conditions
- Acidic or neutral pH to facilitate cyclization
Mechanism:
The nucleophilic sulfur atom of thiourea attacks the electrophilic α-haloketone, followed by intramolecular cyclization and elimination of halide to form the thiazole ring with an amino group at the 2-position.Outcome:
Formation of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine with good to excellent yields depending on reaction optimization.
One-Pot Multi-Step Synthesis via α-Active Methylene Ketones
A more recent, efficient approach involves a one-pot synthesis starting from α-active methylene ketones:
-
- Bromination of the α-active methylene ketone (e.g., 4-methoxy-3,5-dimethylacetophenone) using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiator in ethanol at room temperature.
- Addition of potassium thiocyanate to form α-thiocyanato ketone intermediate.
- Subsequent condensation with primary amines (ammonia or substituted amines) to form the thiazole ring.
-
- Avoids isolation of intermediates
- High yields (typically 70-85%)
- Simplified purification by crystallization without chromatography
Example:
The synthesis of 4-methyl-3-(p-tolyl)thiazol-2(3H)-imine analogs using acetone and p-toluidine as model substrates demonstrates the applicability of this method to substituted phenyl ketones.
Substitution Reactions for Amino Group Introduction
In some cases, the thiazole ring is first constructed with a halogen substituent at the 2-position, which is then substituted by ammonia or primary amines:
-
- Nucleophilic aromatic substitution of 2-halothiazoles with ammonia or amines under reflux in polar solvents.
- Catalysts or bases may be used to facilitate substitution.
Outcome:
Efficient introduction of the amino group at the 2-position, yielding 2-aminothiazole derivatives with desired aryl substitution.
Coupling and Functional Group Transformations
For more complex derivatives or analogs, coupling reactions such as amide bond formation or Suzuki coupling are employed after thiazole ring formation:
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketones, Thiourea | Reflux in ethanol, acidic pH | 65-90 | Well-established, straightforward | Requires α-haloketone synthesis |
| One-Pot Bromination-Thiocyanation-Amine | α-Active methylene ketone, NBS, KSCN, amines | Room temperature to reflux | 70-85 | Efficient, no chromatography needed | Limited to suitable ketones |
| Nucleophilic Substitution on 2-Halothiazoles | 2-Halothiazoles, Ammonia or primary amines | Reflux in polar solvents | 60-80 | Versatile for amino group introduction | Requires halogenated intermediate |
| Coupling Reactions (e.g., Suzuki, Amide) | Amino-thiazoles, Boronic acids, Acid chlorides | Pd-catalyst, base, reflux | 50-75 | Enables complex substitutions | Multi-step, requires catalysts |
Research Findings and Optimization Notes
Reaction Optimization:
Studies have shown that solvent choice, temperature control, and reagent stoichiometry significantly affect yields and purity. For example, ethanol is often preferred for its polarity and ease of removal.Catalysts and Bases:
The use of bases such as triethylamine or potassium carbonate can improve nucleophilic substitution efficiency. Radical initiators like benzoyl peroxide are crucial in bromination steps.Purification:
Crystallization from ethanol or recrystallization from dioxane is commonly employed. Chromatographic purification is generally avoided in industrial-scale syntheses to reduce cost and complexity.Environmental and Cost Considerations: One-pot methods minimize solvent use and waste generation, aligning with green chemistry principles. Continuous flow synthesis adaptations are under investigation for scale-up.
Chemical Reactions Analysis
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has shown promise in biological assays for its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting diseases such as cancer and infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Structural Analog: (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
Core Structure :
- Thiadiazole (two nitrogen atoms, one sulfur atom in the ring).
- Substituent: 3,5-dimethylphenyl at the 5-position.
Key Differences :
- Heterocycle : The thiadiazole core (1,3,4-thiadiazole) differs from the thiazole in electronic properties and hydrogen-bonding capacity due to an additional nitrogen atom.
- Biological Activity : Exhibits insecticidal and fungicidal activities, attributed to its planar structure and hydrogen-bonding motifs .
- Synthesis : Prepared via condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthio benzaldehyde, yielding intramolecular C–H···N hydrogen bonds that stabilize a planar conformation .
Pharmacopeial Thiazole Derivatives
Examples :
Key Differences :
- Complexity: These derivatives feature elaborate side chains (e.g., ethoxycarbonylamino, hydroperoxy groups) designed for specific bioactivity, possibly as protease inhibitors or enzyme modulators.
- Functionality : The thiazol-5-ylmethyl group enhances binding to hydrophobic pockets in biological targets, whereas the target compound’s simpler structure may prioritize solubility or synthetic accessibility.
Implications :
The target compound’s lack of extended substituents may limit its potency compared to pharmacopeial analogs but improve metabolic stability .
Substituent Analog: Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Key Differences :
- Application : Used in catalysis (e.g., cross-coupling reactions), leveraging the steric and electronic properties of the aryl substituent.
- Electronic Effects : The methoxy and methyl groups in the substituent enhance electron density and steric hindrance, which in the target compound could influence π-π stacking or hydrogen-bonding interactions.
Comparative Data Table
Research Findings and Insights
- Hydrogen Bonding : The planar conformation of thiadiazole analogs (e.g., intramolecular C–H···N bonds) enhances stability and biological activity, a feature that could be engineered into the target compound via substituent modification .
- Synthetic Flexibility : The 4-methoxy-3,5-dimethylphenyl group’s prevalence in diverse compounds (e.g., phosphines, thiazoles) highlights its versatility in tuning electronic and steric properties .
- Biological Potential: While thiadiazoles exhibit proven agrochemical activity, the target compound’s thiazole core may offer advantages in drug design due to its prevalence in FDA-approved therapeutics .
Biological Activity
5-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies from recent research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators . Furthermore, studies suggest that this compound may disrupt cellular processes in cancer cells by targeting various signaling pathways, although the exact molecular pathways remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is critical for optimizing their biological activity. Research indicates that modifications at specific positions on the thiazole ring can significantly affect potency and selectivity against various biological targets. For example:
These findings suggest that careful structural modifications can lead to enhanced therapeutic profiles.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For example, a series of thiazole compounds were evaluated against various cancer cell lines, showing promising results:
- Compound 8a exhibited moderate activity against colon and breast cancer cell lines with GI50 values ranging from 75% to 96% .
- N-acylated thiazoles demonstrated selective action towards leukemia and prostate cancer cells, with IC50 values as low as 0.40 µM against VEGFR-2 .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies indicate that thiazole derivatives possess antibacterial activity against Mycobacterium tuberculosis:
- The compound series showed sub-micromolar minimum inhibitory concentrations (MICs), indicating strong bactericidal effects against replicating bacteria .
Additionally, some derivatives have shown antifungal properties against strains such as Candida albicans, enhancing their therapeutic applicability in infectious diseases .
Case Studies
- Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit COX enzymes effectively, leading to reduced inflammation markers in vivo models.
- Anticancer Evaluation : In vitro assays demonstrated that thiazole derivatives could induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .
- Antimicrobial Efficacy : Research on thiazole derivatives indicated significant activity against M. tuberculosis, with selectivity over mammalian cells being a key feature for potential drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
